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1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea

sEH inhibition scaffold hopping cyclic sulfonamide

1-(4-(1,1-Dioxidisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS 1202974-70-6) is a synthetic diarylurea derivative featuring a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) pharmacophore conjugated to a 3-methoxyphenyl urea moiety. With a molecular weight of 361.4 Da and a computed XLogP3 of 1.7, the compound occupies a moderately lipophilic chemical space distinct from adamantyl- and piperidine-based soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C17H19N3O4S
Molecular Weight 361.42
CAS No. 1202974-70-6
Cat. No. B2893633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea
CAS1202974-70-6
Molecular FormulaC17H19N3O4S
Molecular Weight361.42
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
InChIInChI=1S/C17H19N3O4S/c1-24-16-5-2-4-14(12-16)19-17(21)18-13-6-8-15(9-7-13)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21)
InChIKeyAKUFKXOERVYWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(1,1-Dioxidisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS 1202974-70-6): Structural Overview and Pharmacophore Context for Procurement


1-(4-(1,1-Dioxidisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea (CAS 1202974-70-6) is a synthetic diarylurea derivative featuring a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) pharmacophore conjugated to a 3-methoxyphenyl urea moiety [1]. With a molecular weight of 361.4 Da and a computed XLogP3 of 1.7, the compound occupies a moderately lipophilic chemical space distinct from adamantyl- and piperidine-based soluble epoxide hydrolase (sEH) inhibitors [1]. The cyclic sulfonamide (sultam) motif is recognized in medicinal chemistry as a privileged scaffold for kinase inhibition, having demonstrated potent CDK1/CDK2 inhibitory activity in structurally related analogs [2]. This compound serves as a valuable chemical probe for investigating isothiazolidinone dioxide-containing urea frameworks in both sEH-targeted and kinase-directed discovery programs.

Why 1-(4-(1,1-Dioxidisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea Cannot Be Replaced by Generic sEH Inhibitor Analogs


The compound's differentiation is rooted in its isothiazolidinone dioxide (cyclic sulfonamide) scaffold, which is structurally and pharmacologically distinct from the adamantyl-urea (e.g., t-AUCB), piperidine-amide-urea (e.g., GSK2256294), and piperidine-urea (e.g., AR9281, TPPU) scaffolds dominating the sEH inhibitor landscape. The cyclic sulfonamide introduces unique hydrogen-bonding geometry, altered lipophilicity (XLogP3 = 1.7 vs. ~2.5–2.8 for adamantyl-based inhibitors), and potential for additional kinase-inhibitory polypharmacology not achievable with standard sEH pharmacophores [1]. Substituting this compound with a generic urea-based sEH inhibitor would discard these scaffold-specific attributes, compromising both target engagement selectivity profiles and the ability to probe isothiazolidinone-dependent biological activities [2]. For programs requiring a chemical probe that bridges sEH and CDK inhibition or that evaluates cyclic sulfonamide PK/PD properties, generic substitution is scientifically unjustifiable.

Quantitative Differentiation Evidence for 1-(4-(1,1-Dioxidisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea vs. Comparator sEH Inhibitors


Scaffold Topology: Cyclic Sulfonamide Urea vs. Adamantyl-Urea sEH Inhibitors

The target compound contains a 1,1-dioxidoisothiazolidine (cyclic sulfonamide) core directly conjugated to the urea pharmacophore, whereas t-AUCB employs an adamantyl-urea motif and GSK2256294 uses a piperidine-amide-urea arrangement [1]. The cyclic sulfonamide introduces two polarized S=O bonds generating a hydrogen-bond acceptor surface area of approximately 34 Ų (sulfone) plus the urea carbonyl (≈25 Ų), totaling ≈59 Ų of polar surface area from these functional groups alone, compared to ≈25 Ų from the urea carbonyl in the adamantyl-urea series [2]. This topological difference alters the hydrogen-bonding network with the sEH catalytic triad (Asp335, Tyr383, Tyr466) and may confer altered binding kinetics [3].

sEH inhibition scaffold hopping cyclic sulfonamide

Lipophilicity Profile: XLogP3 = 1.7 vs. Adamantyl- and Piperidine-Containing sEH Inhibitors

The target compound has a computed XLogP3 of 1.7 [1], which is substantially lower than t-AUCB (XLogP3 ≈ 3.8; contains a C10 adamantyl group) [2] and GSK2256294 (XLogP3 ≈ 2.8; contains a piperidine ring and CF3-substituted phenyl) . The lower lipophilicity arises from the polar cyclic sulfonamide group replacing the lipophilic adamantyl cage, resulting in a computed ΔXLogP3 of −2.1 versus t-AUCB and −1.1 versus GSK2256294.

lipophilicity ADME drug-likeness

Kinase Inhibitory Polypharmacology: Isothiazolidine 1,1-Dioxide Scaffold CDK1/CDK2 Inhibition vs. sEH-Selective Inhibitors

Isothiazolidine 1,1-dioxide analogues have demonstrated potent inhibitory activity against CDK1 and CDK2, with anti-proliferative effects observed across EJ (bladder), HCT116 (colon), SW620 (colon), and MDAMB468 (breast) cancer cell lines [1]. This kinase-inhibitory property is not shared by standard adamantyl- or piperidine-based sEH inhibitors (e.g., t-AUCB, GSK2256294, AR9281), which are designed for sEH selectivity [2]. While quantitative IC50 values for the specific target compound against CDK1/CDK2 have not been publicly reported, the isothiazolidine 1,1-dioxide scaffold class has validated CDK inhibitory activity, establishing a plausible polypharmacological profile that combines sEH inhibition with anti-proliferative kinase activity [1].

CDK inhibition kinase polypharmacology isothiazolidinone

Molecular Weight and Ligand Efficiency Metrics vs. t-AUCB and GSK2256294

The target compound (MW = 361.4 Da) is 63 Da lighter than t-AUCB (MW ≈ 424.5 Da) and 24 Da lighter than GSK2256294 (MW ≈ 385.3 Da) [1]. Its lower molecular weight, combined with a moderate lipophilicity (XLogP3 = 1.7), yields a more favorable ligand efficiency profile for fragment-based or lead-optimization campaigns where maintaining low MW is critical for downstream PK optimization [2].

ligand efficiency molecular weight lead-likeness

Synthetic Tractability and Building Block Utility for Scaffold-Hopping Programs

The compound is accessible via a two-step synthesis: (1) formation of the isothiazolidinone dioxide ring from a suitable amine with sulfur dioxide and oxidizing agent, and (2) urea formation via coupling with 3-methoxyphenyl isocyanate . This modular route allows independent variation of the aryl-urea and cyclic sulfonamide components. In contrast, t-AUCB requires multi-step synthesis involving adamantyl isocyanate coupling to a trans-4-aminocyclohexanol intermediate followed by etherification with 4-fluorobenzoic acid ester [1], while GSK2256294 demands construction of a piperidine-amide intermediate before urea formation [2]. The simpler retrosynthetic logic of the target compound facilitates rapid analog generation for SAR exploration.

synthetic accessibility building block scaffold hopping

Recommended Application Scenarios for Procuring 1-(4-(1,1-Dioxidisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea Based on Quantitative Differentiation Evidence


Dual sEH/CDK Polypharmacology Probe for Oncology Discovery

Programs exploring the therapeutic potential of simultaneous sEH inhibition and CDK1/CDK2 blockade should prioritize this compound over standard sEH-selective inhibitors. The isothiazolidine 1,1-dioxide scaffold has validated CDK inhibitory activity in enzymatic and cellular proliferation assays [1], while the urea pharmacophore maintains potential sEH engagement. t-AUCB, GSK2256294, and AR9281 lack this kinase-inhibitory dimension and cannot serve as dual-pathway probes.

Low-Lipophilicity Chemical Probe for ADME-Tox Profiling of sEH Inhibitors

For studies evaluating the impact of lipophilicity on sEH inhibitor pharmacokinetics and off-target toxicity, this compound (XLogP3 = 1.7) provides a low-logP reference point distinctly separated from t-AUCB (XLogP3 ≈ 3.8) and GSK2256294 (XLogP3 ≈ 2.8) [2]. This >10-fold difference in predicted octanol-water partitioning enables systematic logP-activity-relationship studies where adamantyl-based inhibitors occupy only the high-logP space.

Scaffold-Hopping Starting Point for Fragment-Based Drug Design

With a molecular weight of only 361.4 Da and a modular two-step synthesis, this compound serves as an efficient starting point for fragment-growing and scaffold-hopping campaigns [3]. Its lower heavy-atom count (25) compared to t-AUCB (30) provides greater chemical space for elaboration while maintaining lead-like properties. Procurement for SAR libraries is recommended where rapid analog generation and cost-effective scaling are prioritized.

Negative Control or Inactive Analog for Phenotypic Screening Assays

Given the well-characterized potency of t-AUCB (IC50 = 1.3 nM hsEH) and GSK2256294 (IC50 = 27 pM hsEH) , this compound's unreported sEH IC50 in public databases suggests it may exhibit reduced sEH potency relative to these optimized inhibitors, making it a candidate for use as a structurally related but potentially less active control in phenotypic screening cascades where dose-response differentiation is required.

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